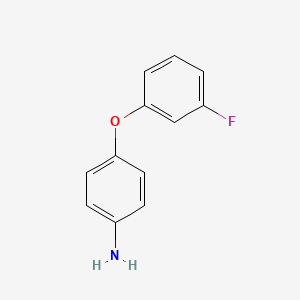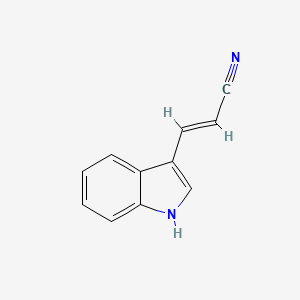
(E)-3-(1H-Indol-3-yl)acrylonitrile
Vue d'ensemble
Description
(E)-3-(1H-Indol-3-yl)acrylonitrile is a compound that belongs to the family of heteroaryl-acrylonitrile derivatives. These compounds are known for their broad spectrum of biological uses, which necessitates the development of simple methods for their synthesis and diversification. The compound features an indole moiety, which is a common structure in many natural products and pharmaceuticals, and an acrylonitrile group, which is a versatile functional group in organic synthesis.
Synthesis Analysis
The synthesis of (E)-3-(1H-Indol-3-yl)acrylonitrile derivatives has been reported using microwave-assisted Knoevenagel condensation. This method involves reacting 3-(cyanoacetyl)indole with various heteroaryl-aldehydes under microwave irradiation at 300 W and 100°C. The process yields a series of new derivatives with variable yields ranging from 30 to 94% and reaction times between 8 to 90 minutes . Another synthesis route involves the reaction of diethylphthalate with ethyl cyanohydrazide, followed by Knoevenagel condensation with indole-3-aldehyde and subsequent alkylation to form the desired acrylonitrile derivatives .
Molecular Structure Analysis
The molecular structure of a related compound, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, has been characterized by crystal studies. It crystallizes in the orthorhombic system with a space group Pna21, and the dihedral angle between the indole mean plane and the 4-F-phenyl ring is 111.5 (3)°. This provides insight into the spatial arrangement of substituents around the indole core, which is relevant for understanding the structure-activity relationships of these compounds .
Chemical Reactions Analysis
The reactivity of acrylonitrile derivatives can be demonstrated by their interaction with amines. For instance, a benzene solution of a bis(pentafluorophenyl) acrylonitrile derivative changes color to brilliant red upon the addition of aliphatic amines. This color change is attributed to ion-pair formations between the acrylonitrile derivative and the amines through proton transfer reactions. The structural requirements of the amines for this reaction have been studied, indicating the importance of the acrylonitrile group in such chemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of heteroaryl-acrylonitrile derivatives are characterized using various physicoanalytical techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and electrospray mass spectrometry. These techniques provide detailed information about the functional groups present, the purity of the compounds, and their molecular weights, which are essential for confirming the identity and quality of the synthesized molecules .
Applications De Recherche Scientifique
1. Optical, Thermal, and Electroluminescence Properties
- Summary of Application : This compound is used in the synthesis of donor-acceptor fluorophores, which have applications in organic light-emitting diodes (OLEDs). These fluorophores exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED applications .
- Methods of Application : The geometric and electronic structures of the fluorophores in the ground and excited states were studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .
- Results or Outcomes : The vacuum-deposited non-doped OLED device fabricated using this compound as an emitter showed electroluminescence at 564 nm, a maximum current efficiency of 0.687 cd A−1, and a maximum external quantum efficiency of 0.24% .
2. Synthesis of 1H-Indazoles
- Summary of Application : This compound is used in the Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols. This provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .
- Methods of Application : The reaction involves a hydrazine-directed C–H functionalization pathway, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol .
- Results or Outcomes : The reaction provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .
Propriétés
IUPAC Name |
(E)-3-(1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCABHQDRZQIOP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1H-Indol-3-yl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






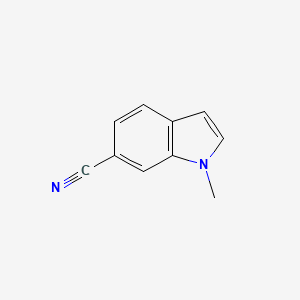
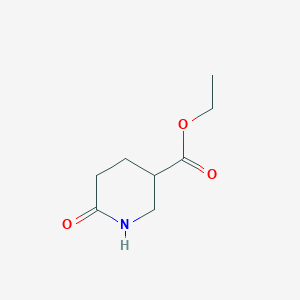



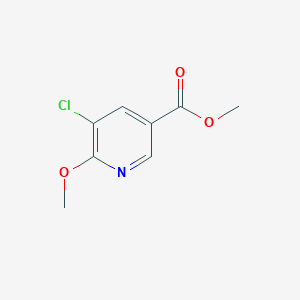
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)
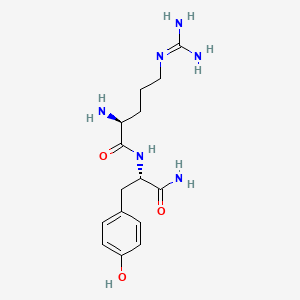
![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)

